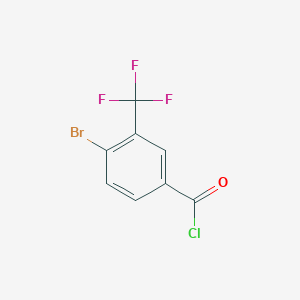

4-Bromo-3-(trifluoromethyl)benzoyl chloride

Übersicht

Beschreibung

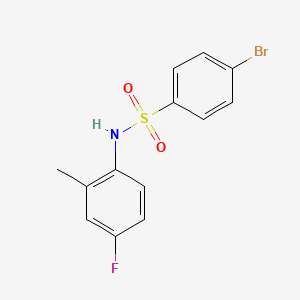

4-Bromo-3-(trifluoromethyl)benzoyl chloride, also known as 4-Bromo-3-trifluoromethylbenzoic acid chloride, is an organic compound used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is a white solid, soluble in water and organic solvents. It is a versatile reagent used in organic synthesis, with applications in the synthesis of heterocyclic compounds, pharmaceuticals, and specialty chemicals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

4-Bromo-3-(trifluoromethyl)benzoyl chloride is a versatile chemical compound used in various synthesis processes. For instance, it has been used as an intermediate in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride. The synthesis involves bromination, carboxylation, and chlorination, showcasing its utility in producing compounds with economic value and practical applications in the pharmaceutical industry (Zhou Xiao-rui, 2006).

Pharmaceutical and Polymer Applications

In pharmaceutical applications, compounds derived from this compound, like benzoyl peroxide, are used as active components in acne medication. This compound is synthesized from bromobenzene through a Grignard reaction, highlighting the indirect involvement of similar compounds in medical applications (B. Her, Alexandra E. Jones, & James W. Wollack, 2014).

Material Chemistry and Structural Analysis

In material chemistry, the compound plays a role in understanding molecular conformation and intermolecular interactions. Studies on related compounds, like 1-benzoyl-3-(halogenophenyl)thioureas, offer insights into how halogen substituents and their positions influence molecular and crystal structures, which is crucial in designing materials with desired properties (D. Rosiak, Andrzej Okuniewski, & J. Chojnacki, 2021).

Advanced Synthesis Techniques

The compound also finds application in advanced synthesis techniques. For example, it is used in the synthesis of Se-trifluoromethyl esters through iron-catalyzed trifluoromethylselenolation of acid chlorides, demonstrating its utility in creating complex organic molecules (Junwen Wang, Mengjia Zhang, & Z. Weng, 2017).

Photocrosslinking and Polymer Synthesis

In the field of polymer synthesis, derivatives of this compound are used in photocrosslinking processes to create polymers with specific properties. The synthesis and characterization of such polymers are crucial for developing new materials with potential applications in various industries (P. Selvam, K. V. Babu, & S. Nanjundan, 2005).

Wirkmechanismus

Target of Action

It’s known that such compounds often target the respiratory system .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that similar compounds can undergo suzuki-type coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Pharmacokinetics

The compound’s molecular weight (32351 g/mol) and its physical properties such as refractive index (15360) and density (1833 g/mL at 25 °C) have been reported .

Result of Action

It’s known that similar compounds can cause skin and eye burns, and may increase the flow of tears .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-(trifluoromethyl)benzoyl chloride. It’s also known that the compound is corrosive and can cause burns by all exposure routes .

Eigenschaften

IUPAC Name |

4-bromo-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-2-1-4(7(10)14)3-5(6)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHDYUSXHFGSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3038755.png)

![6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038759.png)

![3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038761.png)

![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3038762.png)

![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)

![4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile](/img/structure/B3038767.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylic acid](/img/structure/B3038770.png)

![1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B3038773.png)

![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone](/img/structure/B3038775.png)